Bienvenue dans la boutique en ligne BenchChem!

Oxcarbazepine N-β-D-Glucuronide

Drug metabolism Phase II conjugation Mass balance

This N-β-D-glucuronide is a minor phase II conjugate of oxcarbazepine, analytically distinct from the major MHD-O-glucuronides. Its unique 2 Da mass difference and chromatographic retention necessitate a dedicated standard for accurate LC-MS/MS identification in impurity profiling, ANDA submissions, and complete ADME characterization. Procure to achieve method specificity and full regulatory compliance in parent drug metabolite analysis.

Molecular Formula C21H20N2O8
Molecular Weight 428.4 g/mol
CAS No. 1260595-39-8
Cat. No. B564582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine N-β-D-Glucuronide
CAS1260595-39-8
Synonyms5-(Aminocarbonyl)-5H-dibenz[b,f]azepin-10-yl N-β-D-Glucopyranosiduronic Acid;  1-Deoxy-1-[[(10,11-dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]amino]-β-D-glucopyranuronic Acid; 
Molecular FormulaC21H20N2O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C21H20N2O8/c24-14-9-10-5-1-3-7-12(10)23(13-8-4-2-6-11(13)14)21(30)22-19-17(27)15(25)16(26)18(31-19)20(28)29/h1-8,15-19,25-27H,9H2,(H,22,30)(H,28,29)/t15-,16-,17+,18-,19+/m0/s1
InChIKeyWWQCHHFYIDCMSO-QXCZDIPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxcarbazepine N-β-D-Glucuronide CAS 1260595-39-8: Minor Pathway Metabolite for Specialized Analytical Reference Applications


Oxcarbazepine N-β-D-Glucuronide (CAS 1260595-39-8) is a phase II glucuronide conjugate of the antiepileptic drug oxcarbazepine, formed via direct N-glucuronidation of the parent compound's carbamoyl nitrogen in the enol form [1]. Unlike the predominant O-glucuronides of the active monohydroxy metabolite (MHD, licarbazepine) that collectively account for approximately 49% of the administered dose [2], this N-glucuronide conjugate is a minor metabolic product, representing a fraction of the 13% of the dose recovered as unchanged oxcarbazepine and its direct conjugates in human urine [1]. The compound bears the molecular formula C21H20N2O8 and a molecular weight of 428.39 g/mol [3], and is commercially available as a certified reference standard for analytical method development, validation, and quality control applications in pharmaceutical and clinical research settings [4].

Why Oxcarbazepine N-β-D-Glucuronide Cannot Be Substituted with MHD-O-Glucuronides in Analytical and Metabolic Studies


In-class glucuronide metabolites of oxcarbazepine are not analytically interchangeable due to fundamental differences in conjugation chemistry, relative abundance, and molecular structure. The N-β-D-glucuronide of oxcarbazepine arises from direct conjugation of the parent drug's carbamoyl nitrogen and represents a distinct minor pathway, whereas the predominant glucuronides in human urine are O-glucuronides of MHD (10,11-dihydro-10-hydroxycarbamazepine), which account for approximately 49% of the administered dose as conjugates [1]. Furthermore, MHD-O-glucuronides exist as two diastereoisomeric forms due to the chiral center at C-10 [2], whereas oxcarbazepine N-β-D-glucuronide possesses a distinct molecular weight (428.39 g/mol vs. 430.42 g/mol for MHD-O-glucuronides) and chromatographic retention behavior . Analytical methods developed using the abundant MHD-O-glucuronides as reference standards will fail to accurately identify or quantify the N-glucuronide species in biological matrices, leading to incomplete metabolic profiling and potential regulatory non-compliance in impurity characterization. Selection of the appropriate reference standard—N-glucuronide for parent drug conjugate analysis versus O-glucuronides for active metabolite conjugate analysis—is therefore essential for method specificity and accurate quantification [3].

Quantitative Differentiation Evidence for Oxcarbazepine N-β-D-Glucuronide Versus MHD-O-Glucuronides and Parent Drug


Minor Versus Major Pathway: Quantitative Urinary Recovery of Oxcarbazepine N-Glucuronide Compared to MHD-O-Glucuronides

Oxcarbazepine N-β-D-glucuronide is a minor metabolite quantitatively distinct from the predominant MHD-O-glucuronide conjugates. In a 14C-labeled human mass balance study (n=2 healthy volunteers, 400 mg oral dose), unchanged oxcarbazepine and its direct conjugates (including the N-glucuronide and sulfate conjugates) collectively accounted for only 13% of urinary radioactivity [1]. In contrast, MHD and its two diastereoisomeric O-glucuronides together accounted for 79% of urinary 14C [1]. This 6.1-fold difference in metabolic contribution establishes that analytical methods relying solely on MHD-O-glucuronide reference standards will miss approximately 13% of directly conjugated material, precluding complete mass balance and metabolic pathway characterization.

Drug metabolism Phase II conjugation Mass balance 14C radiolabeled study

Renal Impairment Pharmacokinetics: Differential Accumulation of Glucuronide Conjugates Versus Unconjugated MHD

In patients with severe renal impairment, the pharmacokinetic behavior of glucuronide conjugates diverges markedly from that of the unconjugated active metabolite. A comparative study in subjects with normal renal function (n=6, CLCR > 80 mL/min) versus severe renal impairment (n=unspecified, CLCR < 10 mL/min) following a single 300 mg oral dose of oxcarbazepine demonstrated that the effect of renal impairment on plasma concentrations of glucuronides (including both oxcarbazepine and MHD glucuronides) was "more marked" than that on unconjugated MHD [1]. The apparent elimination half-life of unconjugated MHD increased from approximately 9.5 hours in healthy subjects to 19 hours (SD 3) in severe renal impairment—a 2-fold prolongation [1]. In contrast, the study authors concluded that glucuronides are likely to accumulate further during repeated administration in severe renal impairment, preventing reliable dosage adjustment recommendations from single-dose data [1].

Pharmacokinetics Renal impairment Therapeutic drug monitoring Glucuronide accumulation

UGT Enzyme Selectivity: MHD-O-Glucuronidation Primarily Mediated by UGT2B7 and UGT1A9 in Human Liver Microsomes

The enzymatic machinery for MHD-O-glucuronidation has been quantitatively characterized, providing a benchmark against which the formation of oxcarbazepine N-glucuronide may be compared. In vitro kinetic studies using pooled human liver microsomes (HLMs) demonstrated that MHD-O-glucuronide formation followed Michaelis-Menten kinetics, with HLMs exhibiting the highest intrinsic clearance (CLint) among the tissues examined (liver, intestine, kidney) [1]. Among 13 recombinant human UGT isoforms screened, UGT2B7 and UGT1A9 were identified as the principal isoforms catalyzing MHD glucuronidation, with UGT1A4 playing a partial role [1]. Inhibition studies and correlation analysis confirmed this isoform assignment [1]. Notably, oxcarbazepine N-glucuronidation—occurring at the carbamoyl nitrogen of the parent drug rather than the hydroxyl group of MHD—is catalyzed by a different UGT isoform profile, likely involving UGT1A4 and other UGTs with affinity for N-glucuronidation substrates [2].

UDP-glucuronosyltransferase Enzyme kinetics In vitro metabolism UGT2B7 UGT1A9

Chemical Identity and Mass Spectrometric Differentiation: Molecular Weight and Structural Distinction from MHD-O-Glucuronides

Oxcarbazepine N-β-D-glucuronide (C21H20N2O8, MW 428.39) is structurally and analytically distinct from the more abundant MHD-O-glucuronides (C21H22N2O8, MW 430.42) [1]. The N-glucuronide features a glucuronic acid moiety attached to the carbamoyl nitrogen of the intact oxcarbazepine core (retaining the 10-oxo group), whereas MHD-O-glucuronides are formed by conjugation at the C-10 hydroxyl group following reduction of the ketone . This structural difference produces a 2 Da mass shift and distinct fragmentation patterns in tandem mass spectrometry [2]. In negative ion mode ESI-MS/MS, oxcarbazepine glucuronide exhibits characteristic neutral loss of the glucuronide moiety (176 Da) and diagnostic fragment ions that differ from those of MHD-O-glucuronides [2].

LC-MS/MS Reference standard Mass spectrometry Molecular characterization

Regulatory and Procurement Distinction: Reference Standard for Oxcarbazepine N-Glucuronide Impurity Characterization

Oxcarbazepine N-β-D-glucuronide is specifically categorized and supplied as an impurity reference standard for oxcarbazepine API, distinct from the MHD-O-glucuronide impurity standards that are also commercially available [1]. The compound is a fully characterized reference material compliant with regulatory guidelines, intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation development [1]. This reference standard enables traceability against pharmacopeial standards such as USP and EP for impurity profiling [1]. Notably, the N-glucuronide reference standard (CAS 1260595-39-8) is offered separately from MHD-O-glucuronide reference standards (e.g., CAS 144407-84-1 for 10,11-dihydro-10-hydroxycarbamazepine O-β-D-glucuronide), with distinct catalog numbers, purity specifications, and pricing [2].

Pharmaceutical impurity Reference standard Method validation GMP USP EP

Priority Application Scenarios for Oxcarbazepine N-β-D-Glucuronide CAS 1260595-39-8 in Pharmaceutical and Clinical Research


Complete Metabolic Pathway Elucidation and Mass Balance Studies in Human Subjects

In radiolabeled human mass balance studies, the N-glucuronide of oxcarbazepine represents a quantifiable fraction of the 13% of the dose recovered as direct conjugates of unchanged drug, distinct from the 79% recovered as MHD and MHD-O-glucuronides [6]. Laboratories conducting complete ADME characterization of oxcarbazepine or its generic formulations require the authentic N-β-D-glucuronide reference standard to: (1) verify the identity of the N-glucuronide peak in radiochromatograms or LC-MS chromatograms; (2) quantify the contribution of direct N-glucuronidation to overall drug clearance; and (3) satisfy regulatory expectations for comprehensive metabolite profiling. The reference standard enables accurate peak assignment that would otherwise be ambiguous using only MHD-O-glucuronide standards due to the 2 Da mass difference and distinct retention behavior [7].

Therapeutic Drug Monitoring and Pharmacokinetic Studies in Renally Impaired Populations

In patients with severe renal impairment (CLCR < 10 mL/min), glucuronide conjugates of oxcarbazepine and MHD exhibit plasma accumulation that is "more marked" than that of unconjugated MHD, with the apparent elimination half-life of MHD prolonged from approximately 9.5 hours to 19 hours (SD 3) [6]. Repeated dosing is expected to further amplify glucuronide accumulation in this population [6]. Clinical pharmacology studies investigating oxcarbazepine pharmacokinetics in chronic kidney disease or end-stage renal disease populations require the N-glucuronide reference standard to: (1) develop and validate sensitive LC-MS/MS methods capable of distinguishing N-glucuronide from O-glucuronide conjugates; (2) establish the concentration-time profiles of both conjugate species separately; and (3) generate data to support potential dosage adjustment recommendations in renally impaired patients receiving long-term oxcarbazepine therapy.

Pharmaceutical Quality Control and Regulatory-Compliant Impurity Profiling for Oxcarbazepine API and Finished Products

Oxcarbazepine N-β-D-glucuronide is classified as an impurity of oxcarbazepine API and is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and QC applications [6]. Pharmaceutical manufacturers developing oxcarbazepine generic products (for ANDA submissions) or innovator companies supporting post-approval changes require this reference standard to: (1) establish impurity specifications and acceptance criteria; (2) validate HPLC/LC-MS methods for impurity detection and quantification; (3) perform batch-to-batch consistency testing; and (4) provide traceability against pharmacopeial standards (USP or EP) [6]. Procuring the N-glucuronide reference standard as a distinct entity from the O-glucuronide impurity standard ensures complete coverage of both direct conjugation and MHD-pathway impurities, a critical element of regulatory filing defense [7].

In Vitro Drug-Drug Interaction Studies and UGT Enzyme Phenotyping

The formation of MHD-O-glucuronide is catalyzed primarily by UGT2B7 and UGT1A9 in human liver microsomes, with UGT1A4 playing a partial role [6]. In contrast, N-glucuronidation of the parent oxcarbazepine molecule—occurring at the carbamoyl nitrogen—is mediated by a distinct subset of UGT isoforms, likely including UGT1A4 and other N-glucuronidation UGTs [7]. Researchers investigating drug-drug interaction potential, UGT enzyme inhibition, or pharmacogenetic variability affecting oxcarbazepine metabolism require the N-glucuronide reference standard to: (1) quantify N-glucuronide formation rates in recombinant UGT systems or human tissue microsomes; (2) distinguish N-glucuronidation activity from the dominant O-glucuronidation pathway; and (3) evaluate the impact of UGT polymorphisms or co-administered UGT inhibitors specifically on the direct conjugation arm of oxcarbazepine disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxcarbazepine N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.